5-Fluoro-2-nitrobenzamide

Catalog No.
S768094
CAS No.
77206-97-4
M.F
C7H5FN2O3
M. Wt
184.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-nitrobenzamide

Researchers developing 6-fluoroquinazolinones or Factor Xa inhibitors often face high-temperature degradation with 5-chloro analogs, or yield loss from in-house amidation of the acid. 5-Fluoro-2-nitrobenzamide (CAS 77206-97-4) eliminates these bottlenecks.

  • Enables room-temperature SNAr coupling with sterically hindered amines, preserving sensitive groups.
  • Pre-formed primary amide streamlines reductive cyclization to anthranilamides, avoiding harsh activation steps.
  • Direct building block for antimycobacterial Ddn inhibitors and targeted protein degraders.

CAS Number

77206-97-4

Product Name

5-Fluoro-2-nitrobenzamide

IUPAC Name

5-fluoro-2-nitrobenzamide

Molecular Formula

C7H5FN2O3

Molecular Weight

184.12 g/mol

InChI

InChI=1S/C7H5FN2O3/c8-4-1-2-6(10(12)13)5(3-4)7(9)11/h1-3H,(H2,9,11)

InChI Key

FIAHHCYZKNNOQH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)C(=O)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)N)[N+](=O)[O-]

Synonyms

5-Fluoro-2-nitrobenzamide, 5-Fluoro-2-nitrobenzoic acid amide, 2-Nitro-5-fluorobenzamide, 5-Fluoro-2-nitrobenzenecarboxamide, Benzamide, 5-fluoro-2-nitro-

Purity

≥98%

Package Size

1 g, 5 g, 10 g, 25 g

5-Fluoro-2-nitrobenzamide (CAS 77206-97-4) is a highly versatile ortho-nitrobenzamide building block essential for the synthesis of fluorinated heterocycles, including 6-fluoroquinazolinones and substituted anthranilamides. The molecule features a highly activated 5-fluoro substituent, which serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), and an ortho-nitroamide motif primed for reductive cyclization. In industrial and medicinal chemistry procurement, this pre-formed primary amide is prioritized over its corresponding carboxylic acid to streamline the assembly of Factor Xa inhibitors, androgen receptor degraders, and antimycobacterial agents, bypassing harsh activation steps and directly enabling late-stage functionalization [1].

Research Fit

Fluorinated heterocycle building block
Nitro-reduction precursor workflow
Balanced LogP / PSA profile for lead optimization

Substituting 5-fluoro-2-nitrobenzamide with 5-chloro-2-nitrobenzamide or unsubstituted 2-nitrobenzamide fundamentally compromises synthetic efficiency and downstream API performance. The 5-fluoro group is significantly more electronegative than chlorine, drastically lowering the activation energy required for SNAr reactions with complex or sterically hindered amines. Attempting to use the 5-chloro analog requires elevated temperatures (>100 °C) that often degrade sensitive nucleophiles. Furthermore, substituting with the precursor 5-fluoro-2-nitrobenzoic acid forces the buyer to perform in-house amidation, which introduces yield penalties, generates corrosive byproducts, and complicates purification prior to the critical nitro-reduction step [1].

Substitution Risk

5-Fluoro-2-nitrobenzamide
Generic nitrobenzamide analogs
Substitution pattern
2-nitro, 5-fluoro (ortho/meta)
Variable; may lack fluoro or differ in position
Electronic profile
Fluorine withdrawal + nitro activation
Altered electron density may shift reduction kinetics
Patent context
Disclosed in kinase inhibitor synthesis (WO2004/037814)
Not cited in kinase inhibitor patent schemes

Pre-formed Amide vs. Carboxylic Acid Precursor

Procuring the pre-formed primary amide directly eliminates the need for hazardous acyl chloride generation. When synthesizing anthranilamide intermediates, starting from 5-fluoro-2-nitrobenzoic acid requires a two-step activation/amidation sequence that typically caps yields at 60-70% due to isolation losses. In contrast, utilizing commercial 5-fluoro-2-nitrobenzamide allows for direct palladium-catalyzed nitro reduction, routinely delivering the desired 2-amino-5-fluorobenzamide in >85-90% yield in a single step [1].

Evidence DimensionYield and step economy to anthranilamide
Target Compound Data1 step (direct reduction), >85% yield
Comparator Or Baseline5-Fluoro-2-nitrobenzoic acid (2 steps, 60-70% yield)
Quantified DifferenceElimination of 1 synthetic step and ~20% absolute yield improvement
ConditionsStandard laboratory or pilot-scale synthesis (Pd/C H2 reduction vs. SOCl2/NH3 amidation followed by reduction)

Bypassing the amidation step reduces the use of corrosive reagents and significantly accelerates library production of quinazolinone cores.

Antimycobacterial mechanism
Class-level inference
F420/Ddn nitroreductase-dependent activation
Reported pathway context for TB scaffold design
Specific MIC not reported; structural analog MIC 16 ng/mL

SNAr Reactivity: Fluorine vs. Chlorine

The para-nitro-activated 5-fluoro moiety exhibits superior leaving group kinetics compared to its chlorinated counterpart. In the synthesis of substituted anthranilic amides, SNAr displacement of the fluorine atom by secondary amines proceeds efficiently at 60-80 °C. Conversely, the 5-chloro-2-nitrobenzamide analog typically requires temperatures exceeding 100-120 °C to achieve comparable conversion, which can lead to thermal degradation of delicate amine nucleophiles [1].

Evidence DimensionSNAr reaction temperature and conditions
Target Compound Data60-80 °C (mild basic conditions)
Comparator Or Baseline5-Chloro-2-nitrobenzamide (>100-120 °C)
Quantified Difference40 °C reduction in required reaction temperature
ConditionsDisplacement by secondary aliphatic amines in polar aprotic solvents

The milder SNAr conditions preserve the structural integrity of complex, functionalized amines used in targeted therapeutics.

Lipophilicity profile
Reported
ΔLogP ≈ +1.45 vs 2-nitrobenzamide
Supports membrane permeability screening
Calculated values; PSA comparable at ~89 Ų

Metabolic Blocking in Final APIs

Beyond synthetic utility, the specific 5-fluoro substitution pattern is critical for the pharmacological profile of the downstream products. When cyclized into 6-fluoroquinazolinones, the fluorine atom effectively blocks cytochrome P450-mediated oxidation at the 6-position of the quinazolinone core. Compared to APIs derived from unsubstituted 2-nitrobenzamide, the fluorinated derivatives typically exhibit a >2-fold increase in metabolic half-life while maintaining target binding affinity due to favorable stereoelectronic effects [1].

Evidence DimensionDownstream API metabolic stability (t1/2)
Target Compound Data6-Fluoroquinazolinone derivatives (enhanced t1/2, blocked oxidation site)
Comparator Or BaselineDes-fluoro quinazolinones derived from 2-nitrobenzamide
Quantified Difference>2-fold enhancement in metabolic half-life
ConditionsIn vitro human liver microsome (HLM) stability assays

Procuring the fluorinated building block is essential for achieving the required pharmacokinetic stability in advanced drug development programs.

Patent disclosure
Supporting evidence
WO2004/037814 A1 (Vertex) — kinase inhibitor intermediate
Supports kinase inhibitor synthesis workflow
Indazolinone scaffold; pp. 176–177
GHS hazard profile
Data to verify
H302, H315, H319, H335 vs H302, H319 (unsubstituted)
Context-dependent; heightened dermal/inhalation caution
SDS source review recommended
Nitro reduction route
Source review
Pd/C (10%), MeOH, H₂ → 2-amino-5-fluorobenzamide
Supports fluorinated aniline synthesis workflow
Multigram scale reported; protocol validation advised

Antimycobacterial 6-Fluoroquinazolinone Synthesis

5-Fluoro-2-nitrobenzamide is the optimal starting material for generating 6-fluoroquinazolinones. Following SNAr with a secondary amine and subsequent nitro reduction, the resulting substituted anthranilamide is directly condensed with carbon disulfide (CS2) or phosgene equivalents. This exact sequence was utilized in the development of potent deazaflavin-dependent nitroreductase (Ddn) activated antimycobacterials, where the pre-formed amide was critical for efficient cyclization [1].

Factor Xa Inhibitor Synthesis

The compound serves as a central scaffold in the synthesis of antithrombotic aromatic amides. The primary amide can be further functionalized, or the nitro group reduced to an amine to form N-aryl-5-fluoro-2-aminobenzamide intermediates. The specific 5-fluoro substitution is retained in the final Factor Xa inhibitors to modulate the pKa of the adjacent amine and improve binding interactions within the S1/S4 pockets of the protease[2].

Androgen Receptor PROTAC Development

In the rapidly expanding field of targeted protein degradation, 5-fluoro-2-nitrobenzamide provides a highly reactive electrophilic center for attaching complex target-binding ligands, such as functionalized piperidines. The mild SNAr conditions enabled by the 5-fluoro group ensure that the delicate stereocenters and functional groups of the degrader's recruiting elements are preserved during the coupling phase[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Antimycobacterial SAR studies
Nitroreductase activation scaffold
F420-dependent mechanism context
Kinase inhibitor synthesis
Patent-disclosed building block
Indazolinone scaffold assembly
Fluorinated aniline synthesis
Nitro reduction precursor
Pd/C reduction protocol context
Fluorine SAR model studies
Lipophilicity modulation profile
LogP shift context vs non-fluorinated analog

XLogP3

1

Wikipedia

5-Fluoro-2-nitrobenzamide

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